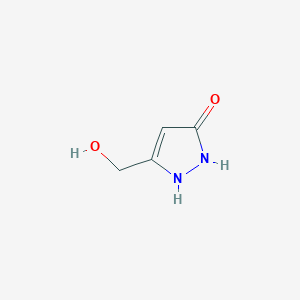

3-(Hydroxymethyl)-1H-pyrazol-5-ol

Description

Significance of Pyrazole (B372694) Core Structures in Chemical Sciences

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone structure in the chemical sciences. biosynce.comresearchgate.net Its unique chemical and physical properties, stemming from the arrangement of its nitrogen atoms, make it a versatile scaffold in various scientific fields. biosynce.com Pyrazole-containing compounds are integral to pharmaceuticals, agrochemicals, and materials science. mdpi.com

In the pharmaceutical industry, pyrazole derivatives exhibit a vast array of biological activities, including anti-inflammatory, analgesic, antipyretic, antibacterial, and antifungal properties. biosynce.comresearchgate.net This has led to the development of numerous drugs containing the pyrazole core, such as the anti-inflammatory drug phenylbutazone (B1037) and the non-steroidal anti-inflammatory drug Lonazolac. mdpi.com The ability of the pyrazole structure to interact with biological targets like enzymes and receptors makes it a privileged motif in drug discovery. biosynce.comresearchgate.net

The significance of pyrazoles extends to agrochemicals, where they are utilized as effective herbicides, insecticides, and fungicides. biosynce.com Their mechanism of action often involves targeting the nervous systems of pests, offering high efficacy and, in some cases, lower toxicity to non-target organisms. biosynce.com In the realm of materials science, the coordinating ability of pyrazole's nitrogen atoms is harnessed to create functional materials, including metal-organic frameworks (MOFs) for gas storage and catalysis, and polymers with unique optical and electrical properties. biosynce.commdpi.com

Overview of 1H-Pyrazol-5-ol and Related Systems in Academic Research

Within the broad family of pyrazoles, the 1H-pyrazol-5-ol substructure, and its tautomeric form, pyrazolin-5-one, have garnered considerable academic and industrial interest. nih.govresearchgate.net These compounds are not only valuable synthetic intermediates but also possess intrinsic utility. researchgate.netnih.gov Industrially, 5-pyrazolones are used as metal extraction agents, anticorrosive components, and in the formulation of thermally stable polymers. nih.gov

A significant area of research for pyrazol-5-ones is their complex tautomerism. These compounds can exist in three main tautomeric forms: the OH form (e.g., 1H-pyrazol-5-ol), the CH form, and the NH form. researchgate.net The equilibrium between these forms is influenced by substituents and the solvent, which in turn affects their chemical reactivity and biological interactions. researchgate.net For instance, the selective acylation of pyrazol-5-ones can be directed to either the oxygen or the carbon at the 4-position by carefully controlling reaction conditions, a topic of practical interest in synthetic chemistry. rsc.org

Furthermore, substituted 1H-pyrazol-5-ol systems are explored for their potential pharmacological activities. Research has shown that derivatives of this scaffold can inhibit various enzymes, making them targets for drug development in areas like cancer and neurodegenerative diseases. nih.gov For example, certain pyrazolone (B3327878) derivatives have been investigated as inhibitors of Raf kinases and cyclin-dependent kinases, both of which are crucial targets in oncology. nih.gov

Specific Research Focus on 3-(Hydroxymethyl)-1H-pyrazol-5-ol within Pyrazole Chemistry

The specific compound this compound represents a more focused area of investigation within pyrazole chemistry. Research on this molecule and its close analogs often centers on its synthesis and its potential as a building block for more complex molecules. Like other 5-hydroxypyrazoles, it is understood to exist in tautomeric forms. researchgate.net

The synthesis of related structures, such as 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles, has been developed as these compounds are considered structural analogs of histamine (B1213489) and thus are of interest for biological studies. researchgate.net The synthetic routes often involve the cyclocondensation of hydrazine (B178648) derivatives with β-keto esters. nih.govresearchgate.net For example, the synthesis of 3-(2-aminoethyl)-1H-pyrazol-5-ols has been achieved starting from dimethyl acetone-1,3-dicarboxylate or Boc-β-alanine. researchgate.net

While extensive dedicated studies on this compound itself are not widely published, research on closely related carboxylic acid derivatives like 3-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid provides insight. sigmaaldrich.com These studies highlight the role of such functionalized pyrazoles as intermediates in organic synthesis. The presence of both a hydroxymethyl group and a hydroxyl group (or its keto tautomer) offers multiple points for further chemical modification, making it a versatile precursor for creating diverse molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-2-3-1-4(8)6-5-3/h1,7H,2H2,(H2,5,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVGIEIWZYNZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500798 | |

| Record name | 5-(Hydroxymethyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70498-81-6 | |

| Record name | 5-(Hydroxymethyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Hydroxymethyl 1h Pyrazol 5 Ol

Cyclocondensation Approaches and Mechanistic Considerations

Cyclocondensation reactions are a fundamental approach for constructing the pyrazole (B372694) ring. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. name-reaction.comjk-sci.com The mechanism and outcome of these reactions are highly dependent on the substrates and reaction conditions.

Hydrazine Derivatives and β-Diketone/β-Ketoester Cyclization

The classical Knorr pyrazole synthesis involves the condensation of a β-diketone or β-ketoester with a hydrazine. name-reaction.comjetir.org In the context of synthesizing 3-(hydroxymethyl)-1H-pyrazol-5-ol, a suitable β-ketoester, such as ethyl 4-hydroxy-3-oxobutanoate, would be reacted with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolone (B3327878) ring. name-reaction.com

The reaction between a 1,3-dicarbonyl compound and hydrazine is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. jetir.org This is often followed by the formation of an imine. Subsequently, the second nitrogen atom attacks the remaining carbonyl group, leading to a diimine intermediate that, upon deprotonation, forms the final pyrazole product. name-reaction.com The use of an acid catalyst can facilitate this process by protonating the carbonyl groups, making them more electrophilic. jk-sci.comjetir.org

A study by Gosselin et al. demonstrated a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles by reacting 1,3-diketones with arylhydrazines in N,N-dimethylacetamide (DMAc) at room temperature, achieving yields of 59-98%. organic-chemistry.org This highlights the importance of solvent choice in controlling regioselectivity. organic-chemistry.orgconicet.gov.ar

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) have gained significant traction in the synthesis of pyrazoles due to their efficiency, atom economy, and reduced waste generation. beilstein-journals.orgacs.org These strategies allow for the construction of complex molecules in a single synthetic operation, avoiding the isolation of intermediates. beilstein-journals.org

For instance, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can be employed to synthesize substituted pyrazoles. beilstein-journals.org Shen et al. developed a three-component synthesis of persubstituted pyrazoles using aldehydes, β-ketoesters, and hydrazines, catalyzed by Yb(PFO)3. beilstein-journals.org Another approach involves the in situ formation of 1,3-diketones from ketones and acid chlorides, which then react with hydrazine to form pyrazoles. organic-chemistry.org This method has proven effective for creating previously inaccessible pyrazole structures. organic-chemistry.org

Furthermore, a pseudo-five-component synthesis has been reported for tris(pyrazolyl)methanes, where β-ketoesters and hydrazines first form pyrazolones, which then react further. researchgate.net These MCRs often benefit from catalysts to drive the reaction and can be extended to four-component syntheses, as seen in the formation of pyrano[2,3-c]pyrazoles. beilstein-journals.org

Regioselective Synthesis and Control in Pyrazolone Formation

A significant challenge in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is controlling the regioselectivity. conicet.gov.arbeilstein-journals.org The reaction can potentially yield two different regioisomers depending on which carbonyl group the substituted nitrogen of the hydrazine attacks first. beilstein-journals.org

Several strategies have been developed to address this issue. The choice of solvent can dramatically influence the regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly increase regioselectivity in pyrazole formation compared to traditional solvents like ethanol. conicet.gov.aracs.org

Steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine also play a crucial role in directing the regioselectivity. beilstein-journals.org For asymmetrically substituted pyrazoles reacting with conjugated carbonyl alkynes, high regioselectivity can be achieved, with the steric effect of substituents on the pyrazole ring influencing the outcome. nih.gov Additionally, base-mediated [3+2] cycloaddition reactions, such as those between 2-alkynyl-1,3-dithianes and sydnones, have been developed to achieve excellent regioselectivity under mild conditions. acs.org

Catalytic Systems in Synthesis of Pyrazole Derivatives

Catalysis is a powerful tool in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of pyrazole derivatives has greatly benefited from the development of novel catalytic systems. rsc.orgmdpi.comacs.org

Heterogeneous Catalysis for Efficient Synthesis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and often lower cost and toxicity compared to their homogeneous counterparts. researchgate.netnih.gov These catalysts have been successfully applied to the synthesis of pyrazoles. morressier.com

A variety of heterogeneous catalysts have been employed, such as:

Metal oxides on supports: CeO2/SiO2 and CuO/ZrO2 have been used for multicomponent reactions to produce pyrazolones and pyrano[2,3-c]pyrazoles. researchgate.netthieme-connect.com

Magnetic nanoparticles: Dioxomolybdenum complexes supported on silica-coated magnetite nanoparticles (Fe3O4@Si@MoO2) have been shown to be efficient and easily recyclable catalysts for the three-component synthesis of pyrazole derivatives. researchgate.netrsc.org Fe3O4@L-arginine and Fe3O4@THAM-SO3H are other examples of reusable nanocatalysts. nih.gov

Modified natural materials: Nanoeggshells have been utilized as a natural and cost-effective catalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles. ijsdr.org

Acidic resins and supported acids: Amberlyst-70 and silica-supported sulfuric acid are examples of solid acid catalysts used in pyrazole synthesis. thieme-connect.com

The use of these catalysts often leads to shorter reaction times, high yields, and simplified work-up procedures. ijsdr.org

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.orgijsdr.org The synthesis of pyrazoles has been a fertile ground for the application of these principles.

Key green chemistry approaches in pyrazole synthesis include:

Use of green solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.netacs.org Many multicomponent reactions for pyrazole synthesis are performed in aqueous media. thieme-connect.comnih.gov

Solvent-free conditions: Conducting reactions without a solvent, often with the aid of grinding or microwave irradiation, minimizes waste and can lead to shorter reaction times. researchgate.netnih.govias.ac.in

Energy-efficient methods: Microwave and ultrasound-assisted syntheses can significantly accelerate reaction rates, leading to reduced energy consumption. researchgate.netnih.gov

Use of biodegradable and renewable catalysts: L-tyrosine and magnetized dextrin (B1630399) are examples of biodegradable catalysts used in pyrazole synthesis. ijsdr.orgnih.gov The use of renewable feedstocks is another core principle of green chemistry. jetir.org

Atom economy: Multicomponent reactions are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product. acs.org

These sustainable methodologies not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes. researchgate.netijsdr.org

Data Tables

Table 1: Examples of Catalysts in Pyrazole Synthesis

| Catalyst | Reaction Type | Advantages | Reference(s) |

| Yb(PFO)3 | Three-component synthesis | Mild and highly efficient | beilstein-journals.org |

| Silver Carbonate (Ag2CO3) | Michael addition | Switchable stereoselectivity | nih.govmdpi.com |

| Dioxomolybdenum complex on Fe3O4@SiO2 | Three-component condensation | Reusable, efficient | rsc.org |

| CeO2/SiO2 | Multicomponent reaction | Heterogeneous, Lewis acid catalysis | thieme-connect.com |

| Nanoeggshell | Multicomponent condensation | Natural, cost-effective | ijsdr.org |

| L-tyrosine | Four-component condensation | Eco-friendly, biodegradable | nih.gov |

Strategic Derivatization during Synthesis for Functional Group Incorporation

The synthesis of this compound often involves strategic derivatization steps to introduce or modify functional groups on the pyrazole core. These methodologies are crucial for creating analogues with specific properties or for enabling further chemical transformations. The primary approaches involve the careful selection of starting materials containing desired functionalities or the post-modification of the pyrazole ring system.

A prevalent strategy for synthesizing substituted 5-hydroxy-1H-pyrazoles involves the cyclocondensation reaction between a β-keto ester and various hydrazines. researchgate.net This approach allows for the direct incorporation of different substituents at the N1 position of the pyrazole ring, depending on the choice of the hydrazine derivative used. For instance, the reaction of a suitably protected β-keto ester, such as tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate, with a range of substituted hydrazines can yield a library of N1-substituted pyrazole derivatives. researchgate.net

The derivatization is not limited to the nitrogen atom. The functional groups at the C3 and C5 positions can also be strategically manipulated. For example, a synthetic route to a related compound, 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile, highlights a multi-step process starting from diethyl 1H-pyrazole-3,5-dicarboxylic acid. google.com This process involves:

N-methylation: Introduction of a methyl group at the N1 position. google.com

Selective Hydrolysis: Conversion of one of the ester groups to a carboxylic acid. google.com

Functional Group Transformation: Conversion of the carboxylic acid to a primary amide, followed by dehydration to a nitrile. google.com

Reduction: Selective reduction of the remaining ester group to a hydroxymethyl group using a reducing agent like lithium borohydride. google.com

This sequence demonstrates a common strategy: installing robust functional groups (like esters) that can be selectively modified at different stages of the synthesis to yield the desired functionalities.

Another key aspect of derivatization is the acylation of the pyrazole core. The 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole scaffold, for example, can undergo acylation to produce N-acyl derivatives or, under different conditions, N,O-diacyl derivatives. researchgate.net This highlights the differential reactivity of the functional groups attached to the pyrazole ring, which can be exploited for selective derivatization.

The following table summarizes the synthesis of various N1-substituted pyrazole derivatives from the reaction of a β-keto ester with different hydrazines, illustrating the strategic incorporation of functional groups at the N1-position. researchgate.net

| Starting Hydrazine (9a-g) | Resulting Pyrazole Derivative (10a-e, 11f,g) | Yield (%) |

| Hydrazine hydrate | tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (10a) | 83% |

| Methylhydrazine | tert-butyl 2-(5-hydroxy-1-methyl-1H-pyrazol-3-yl)ethylcarbamate (10b) | 79% |

| Phenylhydrazine | tert-butyl 2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethylcarbamate (10c) | 76% |

| 4-Fluorophenylhydrazine | tert-butyl 2-(1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (10d) | 71% |

| 4-Nitrophenylhydrazine | tert-butyl 2-(5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl)ethylcarbamate (10e) | 69% |

| 2-Hydrazinyl-4-(trifluoromethyl)pyrimidine | tert-butyl 2-(5-oxo-2-(4-(trifluoromethyl)pyrimidin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl)ethylcarbamate (11f) | 48% |

| 2-Hydrazinyl-1,3-benzothiazole | tert-butyl 2-(2-(1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)ethylcarbamate (11g) | 55% |

Furthermore, derivatization can be achieved by building upon a pre-formed pyrazole ring. For instance, N,N-dialkyl analogues of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole have been synthesized starting from dimethyl acetone-1,3-dicarboxylate. researchgate.net This multi-step synthesis involves condensation with a hydrazine, hydrolysis of the resulting ester, amidation of the carboxylic acid, and finally, reduction of the tertiary carboxamide to yield the desired N,N-dialkylaminoethyl side chain. researchgate.net This illustrates a strategy where a simple functional group on the pyrazole ring is elaborated into a more complex substituent.

These examples underscore the importance of strategic derivatization in the synthesis of complex pyrazole-based molecules. By carefully selecting starting materials and reaction sequences, chemists can systematically introduce a wide variety of functional groups, enabling the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Spectroscopic and Crystallographic Elucidation of 3 Hydroxymethyl 1h Pyrazol 5 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazole (B372694) compounds in both solution and solid states. acs.orgmdpi.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N, allowing for the unambiguous determination of molecular structures and the study of dynamic processes like tautomerism. mdpi.comresearchgate.netscilit.com

Prototropic Tautomerism Studies via NMR

N-unsubstituted pyrazoles can exist in different tautomeric forms, and NMR spectroscopy is instrumental in studying these equilibria. mdpi.comresearchgate.netnih.gov For instance, in solution, the tautomeric equilibrium between 3-substituted and 5-substituted pyrazole derivatives can be investigated. The ratio of these tautomers is often dependent on factors like temperature and the nature of the substituents. researchgate.net In the case of 1H-pyrazole-3-(N-butyl)carboxamide, solid-state ¹³C and ¹⁵N CP/MAS NMR spectra indicated the presence of a single tautomer, while in solution, an equilibrium between the 3-substituted and 5-substituted forms was observed. researchgate.net

Theoretical calculations, often used in conjunction with experimental NMR data, help in assigning the signals to specific tautomers. researchgate.net For 3-methyl-5-pyrazolone, density functional theory (DFT) calculations showed that the keto form is predominant in the isolated molecule and in low-polarity solvents, while the hydroxy tautomer is the major species in DMSO solution. researchgate.net

Solvent Effects on Spectroscopic Signatures and Tautomeric Equilibria

The solvent can significantly influence the tautomeric equilibrium of pyrazoles. mdpi.comnih.gov In nonpolar solvents, pyrazole derivatives may exist as dimers, while in polar solvents like DMSO, monomeric species are more common. mdpi.com For 1-phenyl-1H-pyrazol-3-ol, NMR studies revealed the presence of dimers in CDCl₃ or C₆D₆, whereas monomers were observed in DMSO-d₆. mdpi.com The presence of water can also lower the energy barrier between tautomers by forming hydrogen bonds. nih.gov

Vibrational Spectroscopy (IR and Raman) for Molecular Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within pyrazole derivatives. nih.govderpharmachemica.com These methods are complementary and are often used together for a more complete molecular characterization.

The IR and Raman spectra of pyrazoles exhibit characteristic bands corresponding to various vibrational modes. researchgate.net For instance, the N-H stretching vibration in pyrazole monomers is observed at a specific frequency, which shifts upon the formation of dimers or larger clusters. researchgate.net In a study of jet-cooled pyrazole, the IR-active N-H stretching vibration of the dimer was found to be red-shifted by -269 cm⁻¹ relative to the monomer. researchgate.net The C=O stretching frequency in pyrazolones is also a key diagnostic peak. jocpr.com

Theoretical calculations, such as those using DFT, are frequently employed to assign the observed vibrational frequencies to specific molecular motions. nih.govderpharmachemica.comjocpr.com For 3-amino-5-hydroxypyrazole, DFT calculations at the B3LYP level with various basis sets were used to predict the vibrational frequencies, which showed good agreement with the experimental FT-IR and FT-Raman spectra. nih.gov

Mass Spectrometry in Compound Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elucidating the fragmentation patterns of pyrazole compounds. researchgate.netresearchgate.net This information is crucial for confirming the identity of synthesized compounds and for gaining insights into their structural characteristics.

The fragmentation of pyrazoles under mass spectrometric conditions often follows distinct pathways. Common fragmentation processes include the loss of small molecules like HCN and N₂ from the molecular ion. researchgate.net The substitution pattern on the pyrazole ring can significantly influence the fragmentation pathways. For example, the presence of methyl and nitro groups affects the fragmentation of the pyrazole ring. researchgate.net In some pyrazolone (B3327878) derivatives, a characteristic fragment ion at m/z 119 can be observed due to the cleavage of the N-N and C₃-C₄ bonds in the pyrazolone ring. researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of pyrazole derivatives, allowing for the separation and identification of components in a mixture. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov For pyrazole derivatives, the absorption bands in the UV-Vis spectrum are typically assigned to π-π* transitions. nih.gov The position and intensity of these bands can be influenced by the substituents on the pyrazole ring and the solvent.

The electronic absorption spectra of pyrazolo[4,3-e] acs.orgresearchgate.netbldpharm.comtriazines, for example, are markedly different from those of analogous purines. mdpi.com Some of these compounds exhibit low-yield fluorescence in the visible region. mdpi.com For newly synthesized halogenoaminopyrazole derivatives, characteristic absorption bands were observed in the range of 246–300 nm, with additional bands for specific chromophores. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. acs.orgspast.org It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. acs.orgspast.orgresearchgate.net

In the solid state, N-unsubstituted pyrazoles often form dimers or other aggregates through hydrogen bonding. acs.orgresearchgate.net For example, the crystal structure of 1-(hydroxymethyl)-3,5-dimethylpyrazole reveals the formation of dimers through intermolecular O-H···N hydrogen bonds. researchgate.net Similarly, X-ray analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one showed that it exists as dimers of 1-phenyl-1H-pyrazol-3-ol units in the solid state. mdpi.com The planarity of the pyrazole ring is a common feature observed in the crystal structures of its derivatives. spast.org

Polymorphism, the existence of a compound in more than one crystalline form, has also been observed in some pyrazole derivatives. acs.org

Hydrogen Bonding Networks and Intermolecular Interactions

The molecular architecture of 3-(hydroxymethyl)-1H-pyrazol-5-ol and its related compounds is significantly governed by the formation of hydrogen bonds. mdpi.com In the solid state, these molecules create extensive networks of intermolecular hydrogen bonds. nih.gov The pyrazole ring itself possesses both a hydrogen bond donor (the acidic pyrrole-like NH group) and a hydrogen bond acceptor (the basic pyridine-like nitrogen atom), allowing for the formation of various self-associated structures like dimers, trimers, or linear chains (catemers). mdpi.comnih.govnih.gov

The presence of a hydroxymethyl group introduces additional sites for hydrogen bonding, further diversifying the possible intermolecular interactions. The hydroxyl group can act as a hydrogen bond donor, while its oxygen atom can act as an acceptor. This leads to the formation of robust N—H···O and O—H···N hydrogen bonds, which are primary drivers in the crystal packing. mdpi.com For instance, in the crystal structures of some pyrazole derivatives, molecules are linked by N−H···O hydrogen bonds to form elaborate systems. spast.orgresearchgate.net In some cases, pyrazole molecules can form dimers through bridging solvent molecules, such as methanol (B129727), where the pyrazole NH donates a hydrogen to the methanol oxygen, and the methanol hydroxyl group donates a hydrogen to the pyrazole's acceptor nitrogen atom. nih.gov

Planarity and Conformational Analysis of Pyrazole Rings

In derivatives like this compound, the hydroxymethyl group is attached to a carbon atom of the planar pyrazole ring. While the ring itself remains flat, the substituent group has rotational freedom around the C-C single bond. slideshare.net The specific conformation adopted by the hydroxymethyl group, described by torsion angles, is influenced by the steric and electronic effects of other substituents and, crucially, by the intermolecular interactions within the crystal lattice. lookchem.comresearchgate.net

For example, in the crystal structures of some substituted pyrazoles, the phenyl rings attached to the pyrazole core are often twisted out of the plane of the heterocycle. researchgate.net The degree of this twist, represented by the dihedral angle between the pyrazole and the substituent ring, can vary significantly depending on the substitution pattern and the packing forces in the crystal. nih.govresearchgate.net In some cases, steric hindrance from bulky substituents can force a non-planar conformation. researchgate.net The final observed conformation in a crystal structure represents a low-energy state that balances the intramolecular forces with the stabilizing energy of the intermolecular hydrogen bonds and packing efficiency. lookchem.com

Elemental Microanalysis and Thermogravimetric Analysis (TGA) for Compositional Verification

Elemental microanalysis is a cornerstone technique for verifying the elemental composition of newly synthesized compounds such as this compound and its analogs. This method provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which is then compared to the theoretically calculated values for the proposed molecular formula. nih.govnih.gov A close correlation between the experimental and calculated percentages confirms the empirical formula and the purity of the compound. nih.gov This analytical data is routinely reported in the characterization of new pyrazole derivatives. researchgate.net

Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition behavior of these compounds. mdpi.com TGA measures the change in mass of a sample as it is heated at a constant rate. nih.gov The resulting TGA curve provides valuable information, such as the temperature at which decomposition begins, the number of decomposition steps, and the presence of any residual mass. scispace.com

For many pyrazole derivatives, TGA curves show a single-step decomposition process, indicating that the molecule degrades in one main event. scispace.com The initial decomposition temperature is a measure of the compound's thermal stability. nih.gov For instance, some pyrazoloquinoline derivatives have been shown to be stable up to 300 °C. mdpi.com TGA can also detect the presence of solvent molecules, such as water, in the crystal lattice, which would be observed as a mass loss at a lower temperature, typically below 100-120 °C. mdpi.com The thermal stability of pyrazole compounds is influenced by the strength of intermolecular forces; stronger hydrogen bonding networks generally lead to higher decomposition temperatures. researchgate.net

Below is an interactive table summarizing typical analytical data for pyrazole derivatives.

| Compound Name | Analytical Technique | Key Findings |

| Pyrazole Derivatives | Elemental Analysis | Experimental %C, %H, %N values agree with calculated values, confirming stoichiometry. nih.govnih.gov |

| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | Thermogravimetric Analysis (TGA) | Initial decomposition temperature ranges from 216.3 °C to 243.5 °C depending on the heating rate. nih.gov |

| Pyrazolo-quinazoline Derivatives | Thermogravimetric Analysis (TGA) | Compounds exhibit single-step degradation, with stability influenced by substituents. scispace.com |

| Co(II)/Pyrazole Complex | Thermogravimetric Analysis (TGA) | Multi-step decomposition: loss of water (70-100 °C), ligand decomposition (280-440 °C), and final residue formation (570-665 °C). mdpi.com |

Advanced Theoretical and Computational Chemistry of 3 Hydroxymethyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations (DFT, Hartree-Fock) for Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the molecular and electronic properties of pyrazole (B372694) derivatives. eurasianjournals.com Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely employed to predict molecular geometries, electronic distribution, and spectroscopic parameters. malayajournal.orgyoutube.comyoutube.com

For 3-(hydroxymethyl)-1H-pyrazol-5-ol, DFT calculations, particularly using hybrid functionals like B3LYP combined with a sufficiently large basis set such as 6-311++G(d,p), are expected to provide a reliable description of its electronic structure. malayajournal.orgresearchgate.net These calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. The optimized structure would reveal key bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its three-dimensional shape.

The Hartree-Fock method, while being a more fundamental ab initio approach, often serves as a starting point for more advanced calculations. youtube.com It is known to be computationally less expensive than post-HF methods but neglects electron correlation, which can be significant. Comparing the results from both DFT and HF can provide a more complete picture of the electronic landscape. For instance, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net For this compound, these calculations would map the electron density distribution, highlighting the electronegative oxygen and nitrogen atoms as regions of high electron density.

Tautomerism Studies and Energetic Profiles

Tautomerism is a key characteristic of pyrazoles, profoundly influencing their chemical and biological properties. nih.govmdpi.com For this compound, several tautomeric forms are possible due to the migration of protons between the nitrogen atoms of the pyrazole ring (annular tautomerism) and involving the hydroxyl and hydroxymethyl side chains.

Annular and Side-Chain Tautomerism

Computational studies on substituted pyrazoles have extensively modeled the energetic balance between different tautomers. nih.govmdpi.com For this compound, the primary tautomeric equilibrium involves the annular prototropic exchange between the two ring nitrogens. This results in two main tautomers: this compound and 5-(hydroxymethyl)-1H-pyrazol-3-ol.

Furthermore, keto-enol tautomerism is a significant consideration for hydroxypyrazoles. The "-ol" (enolic) forms can exist in equilibrium with their keto counterparts, in this case, pyrazolin-5-one structures. The relative stability of these tautomers is dictated by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and substituent effects. mdpi.comresearchgate.net

Influence of Substituents on Tautomeric Stability

The electronic nature of substituents on the pyrazole ring plays a crucial role in determining the predominant tautomeric form. nih.govmdpi.com It has been established through computational studies that electron-donating groups (like -OH and -CH3) tend to favor the tautomer where the substituent is at the C3 position. nih.govmdpi.com Conversely, electron-withdrawing groups often stabilize the tautomer with the substituent at the C5 position. nih.govmdpi.com

In this compound, both the -OH and -CH2OH groups are generally considered electron-donating. Based on established principles, the tautomer with the hydroxyl group at C5 and the hydroxymethyl group at C3 would likely be more stable than its annular tautomer. However, the possibility of intramolecular hydrogen bonding between the -OH and -CH2OH groups via the pyrazole backbone could significantly influence the energetic landscape. nih.gov

Below is a representative data table illustrating the calculated relative energies of possible tautomers of this compound in the gas phase, based on typical DFT (B3LYP/6-311++G(d,p)) calculations for analogous systems.

| Tautomer Name | Structure | Relative Energy (kcal/mol) |

| This compound | Tautomer A | 0.00 (Reference) |

| 5-(hydroxymethyl)-1H-pyrazol-3-ol | Tautomer B | +1.5 |

| 3-(hydroxymethyl)-pyrazolidin-5-one | Tautomer C (Keto) | +4.2 |

| 5-(hydroxymethyl)-pyrazolidin-3-one | Tautomer D (Keto) | +5.8 |

Note: The data in this table is illustrative and based on general findings for substituted pyrazoles. Specific computational studies on this compound are required for precise values.

Role of Solvation in Tautomeric Equilibria

The surrounding solvent environment can dramatically alter the relative stabilities of tautomers. nih.govresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents. researchgate.net Generally, polar solvents tend to stabilize more polar tautomers. nih.gov In the case of this compound, the different tautomers would exhibit varying dipole moments. The keto tautomers, for instance, are typically more polar than the enol forms. Therefore, in polar protic solvents like water or ethanol, the relative population of the pyrazolin-5-one forms might increase compared to the gas phase or nonpolar solvents. mdpi.com The ability of protic solvents to participate in hydrogen bonding with the solute molecule further complicates the energetic balance, often stabilizing tautomers with accessible hydrogen bond donor and acceptor sites. nih.gov

Potential Energy Surface Analysis and Conformational Landscapes

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. libretexts.org For a molecule like this compound, the PES would be a high-dimensional surface. By exploring this surface, computational chemists can identify all stable conformations (local minima) and the transition states that connect them. libretexts.org

For this compound, a key conformational aspect would be the rotation around the C-C bond of the hydroxymethyl group and the C-O bond of the hydroxyl group. A relaxed PES scan, where the energy is calculated at fixed increments of a specific dihedral angle while allowing all other geometric parameters to relax, would reveal the rotational barriers and the most stable orientations of these side chains. This analysis is crucial for understanding the molecule's flexibility and how it might adapt its shape to fit into a biological receptor site. The global minimum on the PES corresponds to the most stable conformation of the molecule. libretexts.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to interpret the electronic wavefunction in terms of localized chemical bonds and lone pairs. nih.govyoutube.com It provides a detailed picture of charge distribution and delocalization effects within a molecule.

For this compound, NBO analysis would quantify the natural atomic charges on each atom, confirming the expected polarization of C-O, O-H, N-H, and C-N bonds. More importantly, NBO analysis reveals hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. nih.govyoutube.com For instance, the interaction between a lone pair orbital on a nitrogen or oxygen atom and an antibonding orbital of a neighboring bond can be quantified. The strength of these interactions, measured by the second-order perturbation energy, E(2), provides insight into the nature of chemical bonding and the extent of electron delocalization, which is related to the molecule's aromaticity and stability. nih.gov This analysis can also elucidate the nature of intramolecular hydrogen bonds by examining the donor-acceptor interactions between the relevant orbitals.

Below is a representative table of selected NBO analysis data, illustrating the type of information that would be obtained for the most stable tautomer of this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N1 | π(C5-N2) | ~18.5 |

| LP(1) N2 | π(C3-C4) | ~22.1 |

| LP(2) O (hydroxyl) | σ(C5-N1) | ~5.3 |

| LP(2) O (hydroxymethyl) | σ(C3-C(methylene)) | ~2.9 |

Note: The data in this table is illustrative and based on typical NBO analysis results for substituted pyrazoles. Specific computational studies on this compound are required for precise values.

Molecular Orbital Theory (HOMO-LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity and electronic properties. nih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. clinandmedimages.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a larger gap signifies greater stability. derpharmachemica.com The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively. These parameters are instrumental in predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Pyrazole Derivative (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 5.25 |

Mulliken Population Analysis and Atomic Charge Distributions

Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule. nih.gov This approach partitions the total electron density among the constituent atoms, providing a numerical value for the charge associated with each atomic center. nih.gov These charges are crucial for understanding a molecule's electrostatic potential, dipole moment, and non-covalent interactions. nih.gov

The calculation of Mulliken charges is based on the linear combination of atomic orbitals (LCAO) approximation within molecular orbital theory. nih.gov It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the quantum chemical calculation, which can sometimes lead to variability in the predicted values. nih.gov

In the context of this compound, a Mulliken population analysis would reveal the distribution of electronic charge across the pyrazole ring, the hydroxymethyl group, and the hydroxyl group. Typically, in such heterocyclic systems, the nitrogen and oxygen atoms, being more electronegative, would be expected to carry negative partial charges, while the carbon and hydrogen atoms would exhibit positive partial charges. The specific magnitude of these charges provides a more nuanced picture of the molecule's electronic landscape. This information is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound (Hypothetical Data)

| Atom | Atomic Symbol | Mulliken Charge (a.u.) |

| Nitrogen (N1) | N | -0.45 |

| Nitrogen (N2) | N | -0.30 |

| Carbon (C3) | C | +0.25 |

| Carbon (C4) | C | -0.10 |

| Carbon (C5) | C | +0.35 |

| Oxygen (of -OH) | O | -0.60 |

| Oxygen (of -CH2OH) | O | -0.55 |

| Carbon (of -CH2OH) | C | +0.15 |

Chemical Reactivity and Mechanistic Investigations of 3 Hydroxymethyl 1h Pyrazol 5 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring exhibits a nuanced reactivity profile towards electrophilic and nucleophilic reagents, influenced by the electronic effects of its substituents and the inherent nature of the ring positions. mdpi.com The presence of two nitrogen atoms within the five-membered ring creates distinct zones of electron density, guiding the regioselectivity of substitution reactions. mdpi.com

Reactivity at C3, C4, C5, N1, and N2 Positions

The reactivity of the pyrazole ring is not uniform across its five positions. The C4 position is generally the most susceptible to electrophilic attack. mdpi.comrrbdavc.org This preference is attributed to the stability of the intermediate formed during the reaction, which avoids the creation of a highly unstable positively charged azomethine intermediate that would arise from an attack at C3 or C5. rrbdavc.org In contrast, the C3 and C5 positions are considered electrophilic centers, making them more prone to nucleophilic attack. mdpi.com

The nitrogen atoms, N1 and N2, being basic and nucleophilic, are readily targeted by electrophiles such as alkylating and acylating agents. mdpi.comrrbdavc.org Protonation also occurs at the pyridine-like nitrogen atom. rrbdavc.org The specific nitrogen atom that undergoes substitution can be influenced by steric hindrance from substituents on the ring. mdpi.com

For 3-(hydroxymethyl)-1H-pyrazol-5-ol, the electron-donating nature of the hydroxymethyl and hydroxyl groups further activates the ring towards electrophilic substitution, reinforcing the preference for reaction at the C4 position. researchgate.net For instance, electrophilic substitution on a similarly substituted pyrazole, 5-hydroxy-3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole, occurs exclusively at the C4 position. researchgate.net

Table 1: General Reactivity of Pyrazole Ring Positions

| Position | Type of Attack | Reactivity | Rationale |

| C3 | Nucleophilic | Moderate | Electrophilic center |

| C4 | Electrophilic | High | Forms a stable intermediate |

| C5 | Nucleophilic | Moderate | Electrophilic center |

| N1 | Electrophilic | High | Nucleophilic nitrogen |

| N2 | Electrophilic | High | Nucleophilic nitrogen |

Functional Group Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group at the C3 position offers a versatile handle for further synthetic modifications through various functional group transformations.

Oxidation Pathways

The primary alcohol of the hydroxymethyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid. The oxidation of similar hydroxymethyl-substituted heterocycles, such as 5-hydroxymethylfurfural, has been extensively studied and can proceed under various catalytic conditions to yield valuable dicarboxylic acids. rsc.org While specific studies on the direct oxidation of this compound are not prevalent in the reviewed literature, the formation of 3-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid has been documented, indicating that oxidation of the hydroxymethyl group is a feasible transformation. sigmaaldrich.com

Alkylation and Acylation Reactions

The hydroxyl group of the hydroxymethyl moiety can undergo alkylation and acylation reactions, which are fundamental transformations in organic synthesis. These reactions typically involve treatment with an alkyl or acyl halide in the presence of a base. masterorganicchemistry.comlibretexts.org This functionalization allows for the introduction of a wide array of new chemical entities, potentially altering the molecule's physical and biological properties. For example, in related systems like 3-(hydroxymethyl)pyrazolo[1,5-a]pyridines, acid-catalyzed reactions can lead to the formation of ethers. researchgate.net

Cycloaddition Reactions and Formation of Fused Heterocycles

Pyrazoles and their derivatives are valuable building blocks in the synthesis of more complex, fused heterocyclic systems. nih.govnih.gov These reactions often leverage the reactivity of the pyrazole ring and its substituents to construct new rings.

One common approach is the 1,3-dipolar cycloaddition reaction, where a pyrazole derivative can react with a dipolarophile to form a new heterocyclic ring. nih.gov Additionally, tandem reactions, such as those involving 3-formylchromones and pyrazole derivatives, can lead to the formation of structurally diverse fused pyrazoles. nih.gov The synthesis of pyrazolo[1,5-a]quinazolines has been achieved through a rhodium-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates, demonstrating a modern approach to constructing fused systems. rsc.org The formation of three-dimensional fused heterocycles can also be accomplished through [4+2] cycloaddition reactions between bicyclic pyridones and arynes. nih.gov While direct examples involving this compound are not explicitly detailed, the general reactivity patterns of pyrazoles suggest its potential as a precursor for various fused heterocyclic structures. nih.govnih.govrsc.orgrsc.orgmdpi.com

Mechanistic Studies of Prototropic Exchange Processes

Pyrazoles unsubstituted at the N1 position, such as this compound, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. mdpi.comnih.gov This phenomenon, known as prototropic tautomerism, significantly influences the molecule's reactivity and its spectroscopic properties. mdpi.com

The equilibrium between the tautomers is affected by the nature of the substituents on the pyrazole ring. mdpi.com Electron-donating groups, like the hydroxymethyl and hydroxyl groups in the subject compound, can influence which tautomer is more stable. mdpi.com For instance, studies on 3(5)-substituted pyrazoles have shown that electron-donating groups at the C3 position can increase the basicity of the pyrazole ring. mdpi.com The tautomeric equilibrium can also be influenced by the solvent and the physical state (solution or solid) of the compound. mdpi.com Mechanistic studies often employ techniques like NMR spectroscopy and computational methods to understand the dynamics and preferences of this proton exchange. mdpi.comnih.gov

Coordination Chemistry of 3 Hydroxymethyl 1h Pyrazol 5 Ol

Ligand Design and Chelating Properties

The design of ligands based on the pyrazole (B372694) scaffold is a cornerstone of modern coordination chemistry. nih.govresearchgate.net The ease of functionalization of the pyrazole ring allows for the synthesis of ligands with tailored electronic and steric properties. nih.gov The compound 3-(hydroxymethyl)-1H-pyrazol-5-ol incorporates key functional groups that enhance its chelating abilities, making it an effective building block for coordination compounds. researchgate.netresearchgate.net

The presence of both a hydroxymethyl group and a hydroxyl group on the pyrazole ring introduces multiple coordination sites. Pyrazoles and their derivatives are well-known for their capacity to act as chelating agents for a wide range of transition metals. researchgate.net The design of pyrazole-based ligands often focuses on creating multidentate systems to achieve stable metal complexes. Chelation is a rational strategy to ensure the coordination of pyrazoles for metal-ligand cooperative activities. nih.gov The flexible nature of the pyrazole ring and the possibility of N-functionalization contribute to the structural diversity of the resulting metal complexes. nih.gov

Key Structural Features for Chelation:

| Functional Group | Potential Role in Chelation |

| Pyrazole Ring Nitrogens | The two adjacent nitrogen atoms of the pyrazole ring are primary sites for metal coordination. |

| Hydroxyl Group (-OH) | The oxygen atom of the hydroxyl group can coordinate to a metal center, often after deprotonation to form an alkoxide. |

| Hydroxymethyl Group (-CH2OH) | The oxygen atom of the hydroxymethyl group can also participate in coordination, potentially leading to the formation of five- or six-membered chelate rings. |

The combination of these groups allows this compound to act as a versatile ligand, capable of forming stable chelate rings with metal ions. The specific coordination mode will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Formation of Metal Complexes

The formation of metal complexes with pyrazole-based ligands is a well-established area of synthetic inorganic chemistry. These ligands can coordinate to metal centers to create mononuclear or polynuclear complexes with diverse topologies. researchgate.net The presence of multiple donor atoms in this compound facilitates the formation of stable metal complexes through chelation.

Pyrazole and its derivatives can exhibit various coordination modes, including monodentate and bidentate chelation. researchgate.net In a monodentate fashion, the pyrazole ligand would typically bind to a metal center through one of its nitrogen atoms. However, the presence of the hydroxymethyl and hydroxyl substituents in this compound strongly favors bidentate coordination. purdue.edu

Bidentate ligands are Lewis bases that can donate two pairs of electrons to a metal atom, often referred to as chelating ligands because they can "grab" a metal atom in two places. purdue.edu This chelation results in the formation of a more stable complex compared to coordination with two separate monodentate ligands. Pyrazolate, the deprotonated form of pyrazole, has been shown to exhibit bidentate coordination in low-coordinate iron(II) and nickel(II) complexes. nih.gov Similarly, pyrazole derivatives containing pyridyl groups can act as bidentate ligands, forming stable complexes with various metal ions. rsc.org

Possible Coordination Modes of this compound:

| Coordination Mode | Description |

| Monodentate | Coordination through one of the pyrazole nitrogen atoms. This is less likely given the presence of other donor groups. |

| Bidentate (N,N) | Coordination involving both nitrogen atoms of the pyrazole ring, though this is less common for a single pyrazole ring. |

| Bidentate (N,O) | Coordination through one of the pyrazole nitrogen atoms and the oxygen atom of either the hydroxyl or hydroxymethyl group. This is a highly probable coordination mode. |

The nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group are the primary players in the chelation of metal ions by this compound. The coordination of a pyrazole to a Lewis acidic metal center increases the acidity of the pyrazole NH proton. nih.gov This facilitates deprotonation and subsequent coordination of the pyrazolate anion.

The hydroxyl group can also be deprotonated to form an alkoxide, which is a strong donor and readily coordinates to metal centers. The formation of a chelate ring involving a pyrazole nitrogen and the hydroxyl oxygen is a common motif in the coordination chemistry of substituted pyrazoles. The introduction of a hydroxyl group at a suitable position on a ligand can significantly influence the catalytic activity of its metal complexes. nih.gov The interplay between the pyrazole nitrogen atoms and the hydroxyl oxygen allows for the formation of stable five- or six-membered chelate rings, which is entropically favored. The hydroxymethyl group provides an additional potential coordination site, which could lead to more complex coordination behavior, including the formation of polynuclear species.

Catalytic Applications of Metal-Pyrazole Complexes

Metal complexes derived from pyrazole-based ligands have emerged as versatile catalysts for a range of organic transformations. nih.gov The tunability of the electronic and steric properties of the pyrazole ligand allows for the fine-tuning of the catalytic activity of the corresponding metal complex. While specific catalytic applications for complexes of this compound are not extensively documented, the broader class of metal-pyrazole complexes has shown significant promise in various catalytic reactions.

For instance, cobalt complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have demonstrated excellent catalytic activity for the oxygen evolution reaction (OER). rsc.org Furthermore, half-sandwich iridium(III) complexes bearing proton-responsive pyrazole-containing ligands have been shown to be efficient catalysts for CO2 hydrogenation. nih.gov The presence of a protic pyrazole group can significantly enhance catalytic activity compared to their N-methylated counterparts. nih.gov

Examples of Catalytic Activities of Metal-Pyrazole Complexes:

| Metal Complex System | Catalytic Application | Reference |

| Cobalt complex with 3-methyl-1H-pyrazole-4-carboxylic acid | Oxygen Evolution Reaction (OER) | rsc.org |

| Half-sandwich Iridium(III) complexes with proton-responsive pyrazole ligands | CO2 Hydrogenation | nih.gov |

| Pyrazole-based complexes | C(sp3)-H bond activation | beu.edu.az |

The catalytic utility of these complexes often stems from the cooperative effects between the metal center and the pyrazole ligand. The pyrazole ligand can act as a proton-responsive unit, facilitating proton transfer steps that are crucial in many catalytic cycles. nih.gov The hydroxymethyl and hydroxyl groups in this compound could further enhance this cooperativity, potentially leading to novel catalytic activities.

Synthesis and Characterization of Advanced Pyrazole Derivatives and Analogues

Structural Modifications at Pyrazole (B372694) Ring Positions

The pyrazole ring of 3-(Hydroxymethyl)-1H-pyrazol-5-ol presents multiple sites for structural modification, primarily at the N1 nitrogen and the C4 carbon. These modifications, such as alkylation and acylation, are fundamental in creating diverse derivatives. The regioselectivity of these reactions is a key consideration, often influenced by the tautomeric nature of the pyrazol-5-ol system and the reaction conditions employed.

N-alkylation of pyrazoles can lead to two regioisomers, substituting at the N1 or N2 position. For unsymmetrical pyrazoles, achieving high regioselectivity is a significant synthetic challenge. Catalyst-free Michael reactions have been developed for the preparation of N1-alkyl pyrazoles with excellent regioselectivity (N1/N2 > 99.9:1) ekb.eg. This method has been extended to a general regioselective N1-alkylation for a variety of di-, tri-, and tetra-substituted pyrazoles, accommodating functional groups like bromo, ester, nitro, and nitrile ekb.eg.

Another approach involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst, providing a pathway to N-alkyl pyrazoles under mild conditions, avoiding the need for strong bases or high temperatures uran.ua. For unsymmetrical pyrazoles, this method typically yields a mixture of regioisomers, with steric effects controlling the major product uran.ua. Crystalline aluminosilicates or aluminophosphates have also been utilized as catalysts for the N-alkylation of pyrazoles, enabling high yields from readily available starting materials under moderate reaction conditions nih.gov. The steric influence of substituents adjacent to the nitrogen atoms can significantly direct the outcome of N-alkylation reactions nih.gov.

The acylation of 5-hydroxypyrazoles can occur at the nitrogen (N1), carbon (C4), or the oxygen of the hydroxyl group, depending on the reaction conditions. Phase-transfer catalysis (PTC) has been shown to be an effective method for the acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles hilarispublisher.com. Under optimized PTC conditions, using different acyl chlorides, various acylated products can be obtained. For instance, the benzoylation of 3-hydroxy-5-methyl-1H-pyrazole under PTC conditions can yield both N1,O-dibenzoylated and N1,C4,O-tribenzoylated products hilarispublisher.com. In contrast, the acylation of 3-hydroxy-5-phenyl-1H-pyrazole may result solely in O-benzoylation hilarispublisher.com. The choice of solvent, base, catalyst, and temperature plays a crucial role in directing the acylation to the desired position hilarispublisher.com. Selective C-acylation at the C4 position of 3-methyl-1-phenyl-pyrazol-5-one has been achieved using aroyl chlorides in the presence of calcium hydroxide, which traps the liberated hydrogen chloride and maintains a basic reaction medium nih.gov.

Table 1: Regioselective Modifications of the Pyrazole Ring

| Reaction Type | Reagents and Conditions | Position of Modification | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Michael Acceptor (catalyst-free) | N1 | N1-Alkylpyrazole | ekb.eg |

| N-Alkylation | Trichloroacetimidate, Brønsted acid | N1 and N2 (mixture) | N-Alkylpyrazole | uran.ua |

| N-Alkylation | Alcohol, Crystalline aluminosilicate catalyst | N1 | N-Alkylpyrazole | nih.gov |

| Acylation (PTC) | Acetyl chloride, TBAB, K2CO3 | O-5 | O-Acylpyrazole | hilarispublisher.com |

| Acylation (PTC) | Benzoyl chloride, TBAB, K2CO3 | N1, O-5 and C4 | N,O,C-Acylpyrazole | hilarispublisher.com |

| C-Acylation | Aroyl chloride, Ca(OH)2, Dioxane | C4 | 4-Aroyl-pyrazol-5-one | nih.gov |

Derivatization of the Hydroxymethyl Group for Novel Compounds

The hydroxymethyl group at the C3 position is a key functional handle for synthesizing a variety of novel compounds through reactions typical of primary alcohols, such as oxidation, esterification, and etherification.

The hydroxymethyl group can be oxidized to form a pyrazole-3-carbaldehyde or a pyrazole-3-carboxylic acid. These transformations introduce valuable synthetic intermediates. For instance, pyrazole-4-carbaldehydes are versatile precursors for a wide range of fused heterocyclic systems nih.gov. While direct oxidation of the hydroxymethyl group on the specific title compound is not detailed in the provided sources, the oxidation of pyrazole itself to 4-hydroxypyrazole by cytochrome P-450 systems in hepatocytes indicates the pyrazole ring is susceptible to oxidation, suggesting that selective oxidation of the hydroxymethyl group would require carefully chosen reagents nih.gov. Standard oxidation protocols used in organic synthesis could be applied to achieve this transformation.

Esterification of the hydroxymethyl group can be accomplished using various acylating agents to produce pyrazole-3-ylmethyl esters. These esters can serve as prodrugs or as intermediates for further functionalization. Similarly, etherification reactions can introduce a wide range of alkyl or aryl groups, leading to novel ethers with potentially altered biological activities. For example, the synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-ylboronic acids demonstrates the capability of pyrazole derivatives to undergo transformations that could be analogous to esterification of the hydroxymethyl group researchgate.net.

The hydroxymethyl group can be converted into a halomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, including amines, thiols, and cyanides, leading to a diverse array of derivatives. A patented method describes the preparation of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile, which involves the conversion of the hydroxymethyl group as part of a multi-step synthesis, highlighting its utility as a precursor for other functional groups google.com.

Table 2: Potential Derivatizations of the Hydroxymethyl Group

| Reaction Type | Potential Reagent(s) | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Oxidation | PCC, DMP | Aldehyde | Intermediate for fused heterocycles |

| Oxidation | KMnO4, Jones reagent | Carboxylic Acid | Intermediate for amides, esters |

| Esterification | Acyl chloride, Carboxylic acid | Ester | Prodrugs, further functionalization |

| Etherification | Alkyl halide, Williamson synthesis | Ether | Modulation of biological activity |

| Halogenation | SOCl2, PBr3 | Halomethyl | Intermediate for nucleophilic substitution |

| Cyanation | (via Halomethyl) NaCN | Cyanomethyl | Intermediate for carboxylic acids, amines |

Fused Heterocyclic Systems Derived from this compound Precursors

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. The pyrazol-5-ol moiety can react as a 1,3-dicarbonyl equivalent or its corresponding enamine, which can then undergo cyclocondensation reactions with various reagents to form fused rings like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

Pyrazolo[1,5-a]pyrimidines are purine analogues and are of significant interest in medicinal chemistry researchgate.netias.ac.innih.gov. The most common synthetic route involves the reaction of 3-aminopyrazoles with 1,3-bielectrophilic compounds nih.gov. The 5-hydroxyl group of the parent pyrazole can be converted to an amino group to facilitate this reaction. For example, the cyclocondensation of 5-aminopyrazoles with reagents like sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate has been shown to produce pyrazolo[1,5-a]pyrimidine derivatives with high regioselectivity researchgate.net.

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles mdpi.com. A primary synthetic strategy involves the construction of the pyridine ring onto a pre-existing pyrazole. This is often achieved by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents mdpi.com. If a non-symmetrical 1,3-dicarbonyl compound is used, a mixture of regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups mdpi.com. The hydroxymethyl group at the C3 position of the starting pyrazole would be carried into the final fused product, offering a site for further modification.

Table 3: Synthesis of Fused Heterocyclic Systems

| Fused System | Typical Precursor | Common Reagents | Key Reaction Type | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole derivative | 1,3-Bielectrophiles (e.g., β-dicarbonyls) | Cyclocondensation | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole derivative | Enaminones, β-haloenones | Cyclocondensation | researchgate.netnih.gov |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole derivative | 1,3-Dicarbonyl compounds | Cyclocondensation | mdpi.com |

| Pyrazolo[3,4-b]pyridine | 2-Chloropyridine-3-carbonitrile | Hydrazines | Cyclization | researchgate.net |

Synthesis of Bis(pyrazole) Derivatives and Polyheterocyclic Architectures

The construction of molecules containing multiple pyrazole units, such as bis(pyrazole) derivatives, has garnered significant attention due to their potential for enhanced biological activity and applications in coordination chemistry nih.govnih.gov.

A common method for synthesizing 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) involves a three-component reaction between an aromatic aldehyde, and two equivalents of a pyrazol-5-one, such as 3-methyl-1-phenyl-5-pyrazolone ekb.eg. This reaction often proceeds via an initial Knoevenagel condensation followed by a Michael addition. These syntheses can be carried out under mild conditions, for instance, using sodium acetate as a catalyst at room temperature, providing high yields of the pure products through simple filtration ekb.eg. Similarly, novel 4,4'-(1H-1,2,3-triazol)bis(1H-pyrazol-5-ols) have been synthesized through a tandem Knoevenagel–Michael reaction of 1,2,3-triazole aldehydes with two equivalents of a pyrazol-3-one uran.ua.

Beyond simple bis(pyrazoles), more complex polyheterocyclic architectures can be constructed. This can involve linking pyrazole units through various spacer groups or fusing them with other heterocyclic rings. For example, novel series of bis-pyrazole derivatives have been synthesized by coupling reactions of cyanoacetic acid hydrazide derivatives with diazonium salts, followed by cyclization with hydrazine (B178648) nih.gov. Another approach involves the reaction of a bis(cyanoacetic acid hydrazide) derivative with hydrazonoyl chlorides nih.gov. Additionally, new mono- and bis-pyrazole derivatives have been synthesized through an eco-friendly, catalyst-free condensation reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with various amines, demonstrating the versatility of hydroxymethyl pyrazoles in building larger molecular structures nih.gov. These strategies allow for the creation of diverse and complex molecules with multiple heterocyclic cores, opening avenues for the development of new functional materials and therapeutic agents.

Table 4: Synthesis of Bis(pyrazole) Derivatives

| Derivative Type | Synthetic Method | Key Reagents | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 4,4'-(Arylmethylene)bis(pyrazol-5-ols) | Three-component reaction | Aromatic aldehyde, Pyrazol-5-one | Sodium acetate, rt | ekb.eg |

| 4,4'-(1,2,3-Triazole)bis(pyrazol-5-ols) | Tandem Knoevenagel-Michael | 1,2,3-Triazole aldehyde, Pyrazol-3-one | Ammonium acetate, EtOH | uran.ua |

| Linked Bis-pyrazoles | Coupling and Cyclization | Cyanoacetic acid hydrazide, Diazonium salt, Hydrazine | NaOH, Reflux | nih.gov |

| Amine-linked Bis-pyrazoles | Condensation | (Pyrazol-1-yl)methanol, Diamines | Catalyst-free, Acetonitrile | nih.gov |

Non Biological Applications in Chemical Research

Precursors for Advanced Organic Materials

The structural attributes of 3-(hydroxymethyl)-1H-pyrazol-5-ol make it a valuable building block in the synthesis of sophisticated organic materials. Its reactive sites facilitate the construction of complex molecules with desirable photophysical and electronic properties.

Dyes and Pigments

Pyrazole (B372694) derivatives, including this compound, are instrumental in the synthesis of azo dyes. nih.govresearchgate.net These dyes are created through the coupling reaction of a diazonium salt with a coupling component, which in this case would be the pyrazole derivative. The resulting azo pyrazole dyes are known for their vibrant colors and are used in various applications, including the dyeing of textiles like polyester. nih.gov The specific substituents on the pyrazole ring can influence the final color and properties of the dye. researchgate.net For instance, the reaction of 5-amino-pyrazoles, after diazotization, with phenols yields novel azo pyrazole dyes. arabjchem.org

Luminescent and Fluorescent Agents

The pyrazole scaffold is a key component in the design of luminescent and fluorescent materials. nih.govnih.gov Pyrazoline derivatives, a class of compounds related to pyrazoles, are noted for their high fluorescence quantum yields and are used in various optical applications. researchgate.net The synthetic versatility of pyrazoles allows for the fine-tuning of their photophysical properties, making them suitable for applications such as fluorescent probes and bioimaging agents. nih.govnih.gov

Organic Light-Emitting Diodes and Semiconductors

In the field of materials science, pyrazole derivatives are investigated for their potential in electronic applications. They serve as building blocks for organic semiconductors and have been incorporated into the emissive or hole-transporting layers of organic light-emitting diodes (OLEDs). researchgate.netscispace.comresearchgate.net For example, introducing gadolinium (Gd) complexes with pyrazolone (B3327878) derivative ligands into the emissive layer of OLEDs has been shown to enhance their efficiency by capturing excess holes and improving carrier balance. scispace.com The development of new semiconductor oligomers based on pyrazole structures is an active area of research, with studies focusing on their synthesis and optical properties. researchgate.net

Chelating Agents and Extractants in Analytical Chemistry

The pyrazolone structure within this compound gives it the ability to act as a chelating agent. orientjchem.org Pyrazolone derivatives can form stable complexes with various metal ions. This property is utilized in analytical chemistry for the extraction and separation of metals. The synthesis of pyrazole-based ligands through the condensation of compounds like 1-(hydroxymethyl)pyrazole with amines yields polydentate ligands capable of coordinating with metal centers. researchgate.net

Intermediates in Agrochemical Synthesis

Pyrazole derivatives are a significant class of compounds in the agrochemical industry, serving as intermediates in the synthesis of fungicides, herbicides, and insecticides. nih.govclockss.org The pyrazole ring is considered an effective pharmacophore in the design of fungicides. nih.gov Various substituted pyrazole derivatives have been synthesized and tested for their fungicidal activity against a range of plant pathogens. nih.govacs.org In the realm of herbicides, certain 5-hydroxypyrazole derivatives are known to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism. clockss.org The versatility of the pyrazole structure allows for the development of a wide range of agrochemicals with different modes of action. nih.govgoogle.com

Interactive Table of Research Findings

| Application Area | Key Findings | Relevant Compounds |

| Dyes and Pigments | Pyrazole derivatives are precursors to azo dyes, with color influenced by substituents. | Azo pyrazole dyes |

| Luminescent Agents | Pyrazoline derivatives exhibit high fluorescence quantum yields. | Pyrazoline derivatives |

| OLEDs & Semiconductors | Pyrazolone-based Gd complexes enhance OLED efficiency. Pyrazole oligomers show semiconductor properties. | Gadolinium (Gd) complexes, Pyrazole-based oligomers |

| Chelating Agents | Pyrazolone derivatives form stable complexes with metal ions for extraction. | Polydentate pyrazole-based ligands |

| Agrochemicals | Pyrazole derivatives are key intermediates for fungicides and herbicides. | 5-hydroxypyrazole derivatives, Substituted pyrazole derivatives |

Biological Activity Research and Structure Activity Relationship Studies Non Clinical

General Overview of Pyrazole (B372694) Pharmacological Potential

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential. nih.govmdpi.comresearchgate.net This heterocyclic scaffold is a constituent of numerous compounds that exhibit a wide array of biological activities. nih.govresearchgate.netglobalresearchonline.net The versatility of the pyrazole ring allows for the synthesis of a large number of derivatives, leading to its prevalence in many commercially available drugs. nih.govresearchgate.net

The chemical nature of the pyrazole ring, featuring both a "pyrrole-like" and a "pyridine-like" nitrogen atom, allows it to interact with various biological targets. nih.gov This has led to the development of pyrazole-containing drugs with diverse therapeutic applications. Notable examples include the anti-inflammatory drug celecoxib, the analgesic difenamizole, the anti-obesity agent rimonabant, and the antipsychotic CDPPB. nih.gov